N-(2,2-difluoroethyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
405-17-4 |
|---|---|
Molecular Formula |
C8H9F2N |
Molecular Weight |
157.16 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)aniline |
InChI |
InChI=1S/C8H9F2N/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8,11H,6H2 |
InChI Key |
MLBYYTORZPAXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N 2,2 Difluoroethyl Aniline and Analogous Structures
Direct Amination and Nucleophilic Substitution Routes
Direct N-alkylation of aniline (B41778) derivatives with suitable 2,2-difluoroethyl precursors represents a fundamental approach to synthesizing the target compound. This method relies on the nucleophilic character of the aniline nitrogen attacking an electrophilic carbon on the difluoroethyl group.
Reaction of Halogenated Difluoroethyl Precursors with Aniline Derivatives
A primary and straightforward method for the synthesis of N-(2,2-difluoroethyl)aniline involves the direct reaction of an aniline derivative with a halogenated 2,2-difluoroethyl precursor. The nitrogen atom in aniline, possessing a lone pair of electrons, acts as a nucleophile, attacking the carbon atom bearing a leaving group (typically a halogen) on the difluoroethyl moiety. quora.com This reaction is a classical example of a nucleophilic substitution.
The most common precursors are 2,2-difluoroethyl halides, such as 2,2-difluoro-1-bromoethane or 2,2-difluoro-1-iodoethane. The choice of halogen influences the reactivity, with iodides generally being better leaving groups than bromides, leading to faster reaction rates. A representative reaction involves heating aniline with 2,2-difluoro-1-bromoethane in the presence of a base to neutralize the hydrogen halide formed during the reaction.
A similar principle is demonstrated in the synthesis of the parent 2,2-difluoroethylamine (B1345623), where 2,2-difluoro-1-bromoethane is reacted with ammonia. chemicalbook.com This highlights the viability of the halogenated precursor in amination reactions. The extension of this method to aniline and its derivatives is a logical synthetic step.
Optimization of Reaction Conditions (e.g., base, solvent, temperature)
The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, and temperature.
Base: A base is required to scavenge the acid (HBr or HI) generated during the reaction, preventing the protonation of the aniline starting material, which would render it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic amines such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). The strength and solubility of the base can significantly impact the reaction outcome.
Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can effectively solvate the species involved without interfering with the nucleophilic attack. For instance, DMSO has been successfully used as a solvent in the synthesis of 2,2-difluoroethylamine from 2,2-difluoro-1-bromoethane. chemicalbook.com
Temperature: The reaction temperature is a critical factor. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dialkylation of the aniline or decomposition of the reactants. A typical temperature range for these reactions is between 80-120°C. In a documented synthesis of 2,2-difluoroethylamine, the reaction was conducted at 100°C in an autoclave. chemicalbook.com The optimal temperature must be determined empirically for each specific substrate combination.
| Parameter | Condition | Rationale / Observation | Reference |
| Precursor | 2,2-difluoro-1-bromoethane | Common electrophile for difluoroethylation | chemicalbook.com |
| Nucleophile | Aniline / Ammonia | Electron-rich nitrogen attacks the electrophilic carbon | quora.comchemicalbook.com |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes the acid byproduct, preventing amine protonation | |
| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents facilitate the substitution reaction | chemicalbook.com |
| Temperature | 100°C | Balances reaction rate against potential side reactions | chemicalbook.com |
| Additive | Potassium Iodide | Can be used to catalytically convert a bromo-precursor to a more reactive iodo-intermediate in situ | chemicalbook.com |
Transition-Metal-Catalyzed Approaches
To overcome some of the limitations of direct alkylation, such as the need for high temperatures and the potential for over-alkylation, transition-metal-catalyzed methods have been developed. These reactions offer milder conditions and greater functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. researchgate.netd-nb.info This methodology allows for the coupling of an amine with an aryl halide or triflate, providing a versatile route to N-aryl amines. In the context of this compound synthesis, this would typically involve coupling 2,2-difluoroethylamine with a substituted halobenzene.
The core of the Buchwald-Hartwig amination is the palladium-catalyzed formation of a bond between an sp²-hybridized carbon of an aromatic ring and a nitrogen atom. The catalytic cycle generally involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., bromobenzene) to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The amine (2,2-difluoroethylamine) coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.
Reductive Elimination: The N-arylated product, this compound, is eliminated from the palladium center, regenerating the palladium(0) catalyst.
The success of this reaction hinges on the appropriate choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the supporting ligand. ethernet.edu.et Bulky, electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., RuPhos, XPhos), are highly effective in promoting the reductive elimination step and accommodating a wide range of substrates. nih.gov
| Component | Example | Role in Catalytic Cycle | Reference |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | d-nb.infoethernet.edu.et |
| Ligand | RuPhos, XPhos, BINAP | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination | ethernet.edu.etnih.gov |
| Aryl Partner | Aryl Halide (Cl, Br, I), Aryl Triflate | The electrophilic partner providing the aromatic ring | researchgate.netnih.gov |
| Amine Partner | 2,2-Difluoroethylamine | The nucleophilic partner providing the amine group | sigmaaldrich.com |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to form the active nucleophile | ethernet.edu.etnih.gov |
| Solvent | Toluene, Dioxane | Non-coordinating solvents that facilitate the reaction | ethernet.edu.etnih.gov |
A significant advantage of palladium-catalyzed C-N coupling is its broad functional group tolerance. This allows for the synthesis of complex aniline derivatives that might not be accessible through harsher nucleophilic substitution methods. Research has demonstrated that by carefully selecting the catalyst system (palladium source and ligand) and the base, the reaction can be made compatible with a wide array of functional groups. researchgate.netresearchgate.net
For example, the use of weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of strong bases like sodium tert-butoxide (NaOt-Bu) allows for the presence of base-sensitive functional groups such as esters and ketones in the substrates. nih.gov Studies have shown that catalyst systems based on dialkylbiarylphosphine ligands are particularly effective at coupling amines in the presence of protic groups like hydroxyls and amides when a base like lithium bis(trimethylsilyl)amide (LHMDS) is used. nih.govresearchgate.net This compatibility is crucial for the synthesis of pharmaceutically relevant molecules, where various functional groups are often present. The reaction tolerates groups like nitriles, esters, ketones, and even other halides, enabling selective coupling. nih.govberkeley.edu
Copper-Mediated and Copper-Catalyzed Difluoroethylation
Copper's versatility and cost-effectiveness have positioned it as a key player in the synthesis of fluorinated anilines. Researchers have developed copper-mediated and catalyzed methods for the difluoroethylation of anilines, offering a direct route to the target compounds.
One notable approach involves the copper-mediated difluoromethylation of aryl and vinyl iodides. nih.govnih.gov While not a direct difluoroethylation, this method provides a foundational understanding of copper's role in forming C-CF2H bonds. In these reactions, a combination of copper(I) iodide (CuI), cesium fluoride (B91410) (CsF), and (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) is used to effectively transfer the difluoromethyl group to aryl iodides. nih.gov This process is tolerant of a wide range of functional groups, including amines, and proceeds in high yields. nih.gov The reaction's success is noteworthy given the known instability of the "CuCF2H" intermediate. nih.govnih.gov
A specific protocol for the difluoromethylation of electron-deficient aryl iodides, as well as heteroaryl and β-styryl iodides, has been developed using TMSCF2H at room temperature. rsc.org This method offers moderate to excellent yields. rsc.org Furthermore, copper-catalyzed C-H difluoroacetylation of anilines followed by intramolecular amidation has been shown to produce 3,3-difluoro-2-oxindoles. nih.gov In this reaction, the amino group of aniline acts as a directing group, leading to ortho-difluoroacetylation with high regioselectivity. nih.gov
Table 1: Copper-Mediated Difluoromethylation of Aryl Iodides
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | 1-(Difluoromethyl)-4-nitrobenzene | 95 |
| 2 | 4-Iodobenzonitrile | 4-(Difluoromethyl)benzonitrile | 88 |
| 3 | Methyl 4-iodobenzoate | Methyl 4-(difluoromethyl)benzoate | 92 |
| 4 | 2-Iodobenzotrifluoride | 1-(Difluoromethyl)-2-(trifluoromethyl)benzene | 75 |
Silver-Catalyzed N-H Insertion Reactions
Silver catalysis has emerged as a powerful tool for the formation of C-N bonds, particularly through N-H insertion reactions with carbenes. This strategy has been successfully applied to the synthesis of N-trifluoroethylated anilines, providing a direct pathway to fluorinated amine products. nih.gov
A straightforward method for the N-trifluoroethylation of anilines utilizes silver-catalyzed N-H insertion with 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2). nih.gov This reaction is proposed to proceed through the migratory insertion of a silver carbene as the key mechanistic step. nih.gov In contrast, when amides are used as substrates under similar conditions, O-trifluoroethylation occurs, yielding trifluoroethyl imidates. nih.gov
The scope of silver-catalyzed N-H functionalization has been expanded to include the reaction of primary and secondary anilines with diaryldiazoalkanes, using the simple salt AgPF6 as a catalyst. nih.gov This method demonstrates broad applicability, with up to 97% yield for a variety of aniline and diaryldiazoalkane combinations. nih.gov
Furthermore, a three-component reaction of diazoketones, anilines, and N-fluorobenzenesulphonimide (NFSI) catalyzed by silver has been developed. rsc.org This provides a novel method for the gem-aminofluorination of acceptor diazo compounds, using aniline as the nitrogen source and NFSI as the fluorine source. rsc.org
Mechanistic Investigations of Silver Carbene Intermediates
The mechanism of silver-catalyzed N-H insertion reactions is a subject of ongoing investigation. It is generally accepted that the reaction proceeds through the formation of a silver carbene intermediate. nih.govrsc.org
The role of ligands in stabilizing the silver catalyst and influencing the reaction outcome has also been explored. rsc.org For instance, the use of a 1,2-diaminocyclohexane (DACH) ligand has been shown to enable the efficient N-H insertion of electron-rich aromatic amines. rsc.org Mechanistic studies, including both experimental and DFT data, support a mechanism where the DACH ligand stabilizes the silver catalyst by lowering its redox potential, and the amine substrate acts as a proton shuttle. rsc.org
In some cases, the reaction pathway of silver-catalyzed carbene transfer reactions can differ from typical transition-metal-catalyzed reactions, exhibiting high efficiency and unusual selectivity. researchgate.net A unique catalytic system combining Rh2(OAc)4 and a silver(I) phosphate dimer has been shown to facilitate asymmetric carbene insertion reactions into the N-H bonds of heteroaromatics. nih.gov Mechanistic investigations using DFT suggest the in situ generation of a Ag-Rh trimetallic enolate, which is then protonated in a chiral environment. nih.gov
Nickel-Catalyzed Reductive Cross-Coupling Reactions
Nickel catalysis has become a prominent strategy for forging C-C bonds, particularly through reductive cross-coupling reactions that join two electrophiles. nih.gov This approach has proven valuable for the synthesis of complex molecules, including those containing fluorinated moieties.
A highly efficient and versatile nickel-catalyzed protocol has been developed for the reductive cross-coupling of unactivated CF2H-substituted electrophiles with a wide variety of aryl and alkenyl halides. rsc.org This method offers high catalytic reactivity and broad functional group compatibility, making it suitable for late-stage fluoroalkylation of drug molecules. rsc.org
Nickel-catalyzed reductive cross-coupling reactions are particularly useful for creating stereogenic centers. nih.gov These reactions typically proceed under mild, less basic conditions, which helps to preserve the stereochemical integrity of the newly formed chiral centers. nih.gov The direct use of halide electrophiles is advantageous due to their wide commercial availability. nih.gov
Recent advancements have also seen the use of olefins in enantioselective nickel-catalyzed reductive cross-couplings to create two new C-C bonds and a stereocenter in a single step. nih.gov Furthermore, an asymmetric nickel-catalyzed reductive cross-coupling of (hetero)aryl iodides and benzylic chlorides has been developed to produce enantioenriched 1,1-diarylalkanes. researchgate.net
Photocatalytic and Electrochemical Synthetic Strategies
In the pursuit of greener and more sustainable chemical transformations, photocatalytic and electrochemical methods have gained significant traction. These approaches offer mild reaction conditions and unique reactivity patterns for the synthesis of fluorinated anilines.
Visible Light-Induced Difluoroalkylation of Anilines
Visible-light photocatalysis has emerged as a powerful tool for the difluoroalkylation of anilines, offering an environmentally friendly alternative to traditional methods. acs.orgacs.orgconicet.gov.ar These reactions are typically characterized by mild conditions, high efficiency, and operational simplicity. acs.orgacs.org
One prominent method involves the use of an iridium photocatalyst, such as fac-Ir(ppy)3, to achieve para-selective C-H difluoroalkylation of aniline derivatives. acs.orgacs.org This protocol tolerates a variety of substituted anilines and has been successfully applied on a gram scale. acs.org Mechanistic studies suggest that the reaction proceeds through a free radical process involving an aniline cation radical intermediate. acs.org
Transition-metal-free approaches have also been developed. nih.govnih.gov One such method utilizes an organic photocatalyst, Eosin Y, to promote the difluoroalkylation of anilines under mild conditions. nih.govacs.org This system works well with electron-rich anilines and proceeds via the generation of a ·CF2CO2Et radical. nih.govacs.org
Furthermore, an intriguing strategy involves the formation of an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate. nih.govnih.gov This complex can be activated by visible light to initiate the difluoroalkylation reaction without the need for an external photocatalyst. nih.gov
Table 2: Visible Light-Induced para-Difluoroalkylation of Aniline Derivatives
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | N-Boc-aniline | N-Boc-4-(difluoroacetyl)aniline | 85 |
| 2 | N-Boc-3-methylaniline | N-Boc-4-(difluoroacetyl)-3-methylaniline | 78 |
| 3 | N-Boc-2-chloroaniline | N-Boc-4-(difluoroacetyl)-2-chloroaniline | 65 |
| 4 | N-Boc-3-fluoroaniline | N-Boc-4-(difluoroacetyl)-3-fluoroaniline | 72 |
Electrochemical Approaches to Fluorinated Amines
Electrochemical synthesis offers a reagent-free and scalable method for the construction of fluorinated amines. nih.govwikipedia.orgacs.org This "green" approach avoids the use of hazardous oxidizing or reducing agents by employing an electric current to drive the chemical transformation. acs.org
Electrochemical fluorination (ECF), or electrofluorination, is a well-established industrial process for producing perfluorinated compounds. wikipedia.org The Simons process, for example, involves the electrolysis of an organic compound in a solution of hydrogen fluoride. wikipedia.org While highly effective for perfluorination, selective electrochemical fluorination to produce mono- or difluorinated products has been more challenging to develop. acs.org
Recent advances have focused on achieving selective electrochemical fluorination in aprotic solvents containing fluoride ions. acs.org These reactions are typically carried out at a constant potential slightly above the oxidation potential of the substrate. acs.org
An efficient electrochemical method for the regioselective difluoroethylation of various (hetero)arenes has been developed, proceeding without the need for metal catalysts or external oxidants. rsc.org This protocol demonstrates good functional group compatibility and is believed to involve a radical mechanism. rsc.org
Furthermore, electrochemical methods have been employed for the synthesis of other fluorinated amine derivatives. For instance, the synthesis of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides can be achieved using electrochemical strategies. nih.gov Thiocarbamoyl fluorides can then be converted to trifluoromethylamines through a desulfurinative fluorination process using silver(I) fluoride. nih.govacs.org
Hypervalent Iodine-Mediated Difluoroethylation
Hypervalent iodine reagents have become indispensable tools for the direct introduction of the difluoroethyl group. These reagents offer an electrophilic source of the "F2H2C" moiety, providing a valuable alternative to traditional nucleophilic difluoroethylation methods.
Synthesis and Application of Difluoroethyl(aryl)iodonium Salts
Difluoroethyl(aryl)iodonium salts are at the forefront of electrophilic difluoroethylation. Their synthesis generally involves the oxidation of an aryl iodide in the presence of a difluoroethyl source. For example, (2,2-difluoroethyl)(aryl)iodonium triflates can be generated in situ and used directly for the difluoroethylation of various nucleophiles, including amines. nih.govoduillgroup.com
The application of these powerful reagents has been demonstrated in the N-difluoroethylation of anilines. The reaction proceeds by the transfer of the electrophilic difluoroethyl group from the iodonium (B1229267) salt to the nitrogen atom of the aniline. The reactivity of the iodonium salt can be tuned by modifying the electronic properties of the aryl group attached to the iodine. acs.org Research has shown that a range of aniline derivatives can be successfully difluoroethylated using this method. researchgate.net
| Entry | Aniline Derivative | Reagent | Conditions | Yield (%) | Reference |
| 1 | Aniline | (2,2-difluoroethyl)(mesityl)iodonium triflate | CH₂Cl₂, Na₂CO₃, rt, 12h | High | researchgate.net |
| 2 | 4-Chloroaniline | (2,2-difluoroethyl)(mesityl)iodonium triflate | CH₂Cl₂, Na₂CO₃, rt, 12h | High | researchgate.net |
| 3 | 4-Methoxyaniline | (2,2-difluoroethyl)(mesityl)iodonium triflate | CH₂Cl₂, Na₂CO₃, rt, 12h | Moderate | researchgate.net |
| 4 | Various Amines | (2,2-difluoroethyl)(aryl)iodonium triflate | In situ generation | Good | nih.govoduillgroup.com |
This table presents a summary of representative data and is not exhaustive.
Ligand Coupling Mechanisms in Electrophilic Difluoroethylation
The mechanism of N-difluoroethylation by difluoroethyl(aryl)iodonium salts is thought to occur via a ligand coupling pathway. nih.gov The initial step involves the coordination of the aniline's nitrogen atom to the electrophilic iodine(III) center. Following this, a reductive elimination event takes place, forming the new carbon-nitrogen bond and releasing the aryliodide byproduct. rsc.org
Two primary mechanistic pathways are often considered: a direct reductive elimination from the iodine(III) center or a pathway involving an aryne intermediate. researchgate.net The specific pathway can be influenced by the reaction conditions and the nature of the substituents on both the aniline and the aryl group of the iodonium salt. Computational and experimental studies have been employed to elucidate these mechanistic details, suggesting that for many amine arylations, a four-coordinated transition state is favored. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. wjpps.comjocpr.com This is particularly relevant in the synthesis of valuable compounds like this compound.
Development of Solvent-Free and Aqueous Reaction Media
A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Researchers are exploring the use of water or solvent-free conditions for the synthesis of aniline derivatives. ijiras.comresearchgate.net While specific examples for the hypervalent iodine-mediated difluoroethylation of aniline in purely aqueous or solvent-free systems are still emerging, the broader field of organic synthesis is actively pursuing these greener reaction media to reduce waste and improve safety. researchgate.net The use of ethanol-water mixtures has been shown to be effective in related aniline syntheses. ijiras.com
Atom Economy and Waste Minimization Strategies
Atom economy, a concept pioneered by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. wordpress.comepa.gov It measures the proportion of reactant atoms that are incorporated into the final desired product. wjpps.comjocpr.comskpharmteco.com In the context of difluoroethylation using hypervalent iodine reagents, the aryliodide is a significant byproduct, which lowers the atom economy.
A primary strategy for waste minimization is the development of catalytic processes. Instead of using stoichiometric amounts of the iodonium salt, a catalytic cycle would regenerate the active reagent. Furthermore, developing methods to recycle the iodoarene byproduct is an active area of research to improve the sustainability of these reactions.
Catalyst Design for Enhanced Sustainability
The future of sustainable synthesis for this compound lies in the design of highly efficient and recyclable catalysts. mdpi.com This includes the development of heterogeneous catalysts, where the catalytic species is supported on a solid material, allowing for easy separation and reuse. mdpi.comnsf.gov For hypervalent iodine-mediated reactions, this could involve anchoring the iodine reagent to a polymer support. Such systems would not only reduce waste but also simplify the purification of the final product. The goal is to create catalysts that are not only recyclable but also exhibit high activity and selectivity under mild, environmentally benign conditions. researchgate.net
Reaction Chemistry and Mechanistic Investigations of N 2,2 Difluoroethyl Aniline
Reactivity Profile of the Difluoroethyl Moiety
The presence of two fluorine atoms on the terminal carbon of the ethyl group significantly influences the reactivity of the side chain. The high electronegativity of fluorine creates a strong C-F bond and polarizes the adjacent C-C and C-N bonds, which is central to its chemical behavior.
The nitrogen atom in N-(2,2-difluoroethyl)aniline possesses a lone pair of electrons, allowing it to function as a nucleophile. quora.com However, the reactivity is modulated by the attached difluoroethyl group. The two fluorine atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This reduces the nitrogen's nucleophilicity compared to non-fluorinated N-alkylanilines or aniline (B41778) itself. For instance, studies on similar compounds have shown that a trifluoroethyl group can reduce the nucleophilicity of an amine by a factor of approximately 100,000. masterorganicchemistry.com
While the nitrogen is less nucleophilic, the difluoroethyl moiety itself can be a target for nucleophilic substitution, although this is challenging. The C-F bonds are exceptionally strong and generally poor leaving groups. Reactions would likely proceed via substitution at the carbon adjacent to the nitrogen. However, direct SN2-type displacement of a fluoride (B91410) ion is highly unfavorable. Instead, reactions may involve the entire -CH2CHF2 group. For example, in related systems, the synthesis of this compound derivatives can be achieved through the nucleophilic substitution of a suitable difluoroethyl halide with an aniline derivative under basic conditions. smolecule.com
The amine itself can participate in nucleophilic substitution reactions, for example, with alkyl halides. However, the reduced nucleophilicity and potential for side reactions like elimination must be considered. masterorganicchemistry.com
The activation and subsequent functionalization of C-F bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. nih.gov However, achieving selective C-F bond activation opens pathways to novel fluorinated molecules. sioc-journal.cn Research in this area has largely focused on trifluoromethyl groups and polyfluoroarenes, but the principles are applicable to the difluoroethyl moiety. smolecule.comsioc-journal.cnresearchgate.net
Methods for C-F bond activation often involve:
Transition-Metal Catalysis : Metals like nickel, cobalt, or copper can insert into a C-F bond, forming an organometallic intermediate that can then undergo further reactions such as cross-coupling. smolecule.comresearchgate.net
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from organofluorine compounds under mild conditions, enabling hydrodefluorination or cross-coupling reactions. nih.govnih.gov
Frustrated Lewis Pairs and Silyl (B83357) Radicals : Transition-metal-free methods using silyl radicals or frustrated Lewis pairs have been developed for the defluorinative functionalization of organic fluorides. springernature.com
For this compound, selective activation of a single C-F bond could lead to the formation of a monofluoroethyl derivative or allow for defluorinative coupling reactions. While specific studies on this compound are not extensively documented, the existing literature on α-trifluoromethyl carbonyls and other fluorinated substrates suggests that such transformations are feasible. nih.gov For example, a defluorinative alkylation approach could potentially couple the gem-difluoro α-carbonyl radical, formed after C-F activation, with an alkene. nih.gov
| Activation Method | Catalyst/Reagent | Reaction Type | Potential Product from this compound | Reference |
| Transition-Metal Catalysis | Co(PMe3)4 | C-F Bond Cleavage | ortho-Fluoro-functionalized aniline derivative | researchgate.net |
| Photoredox Catalysis | Organic Dyes / Ir or Ru complexes | Hydrodefluorination / Cross-Coupling | N-(2-fluoroethyl)aniline / N-(2-fluoro-2-alkylethyl)aniline | nih.govconicet.gov.ar |
| Silyl Radical-Mediated | Et3SiBpin / KOtBu | Defluoroamination / Carbosilylation | Functionalized amine or silylated derivative | springernature.com |
| Photochemical DFA | - | Defluorinative Alkylation | α,α-difluorocarbonyl derivatives (if starting from a related amide) | nih.gov |
Aromatic Ring Reactivity and Directing Effects of Substituents
The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is governed by the electronic properties of the N-(2,2-difluoroethyl)amino substituent.
The amino group (-NHR) is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.comlibretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system via resonance, which stabilizes the cationic intermediate (the sigma complex or benzenium ion) formed during the reaction. chemistrysteps.comlibretexts.org This stabilization is most effective when the electrophile attacks the ortho or para positions, leading to a resonance structure where the positive charge is delocalized onto the nitrogen atom. organicchemistrytutor.comyoutube.com
Therefore, reactions such as halogenation, nitration, and sulfonation of this compound are expected to yield primarily ortho- and para-substituted products. byjus.com However, the strong activating nature of amine groups can sometimes lead to overreaction, such as polyhalogenation. libretexts.org In the case of nitration, the reaction is often carried out on the acetylated derivative (an amide) to moderate the reactivity and prevent oxidation of the ring by the strong acidic medium. libretexts.orgyoutube.com
While the nitrogen lone pair provides a resonance-based activating effect (+M effect), the two fluorine atoms on the ethyl group introduce a strong electron-withdrawing inductive effect (-I effect). libretexts.org This inductive effect is transmitted through the sigma bonds to the nitrogen atom, reducing the availability of its lone pair for donation into the ring.
Resonance Effect (+M): The nitrogen lone pair donates electron density to the ring, activating the ortho and para positions. This effect dictates the regioselectivity (directing effect). wikipedia.org
Inductive Effect (-I): The electronegative fluorine atoms withdraw electron density from the ring via the N-C and C-C sigma bonds, deactivating the ring towards electrophilic attack compared to aniline or N-ethylaniline. libretexts.org
| Substituent | Electronic Effects | Reactivity toward EAS | Directing Effect | Reference |
| -NH2 | Strong +M, Weak -I | Strongly Activating | Ortho, Para | libretexts.org |
| -NHCOCH3 | Moderate +M, Moderate -I | Moderately Activating | Ortho, Para | chemistrysteps.com |
| -NHCH2CHF2 | Moderate +M, Strong -I | Weakly Activating / Deactivating | Ortho, Para | libretexts.orgwikipedia.org |
Exploration of Intramolecular Catalysis and Cyclization Reactions
Substituted anilines are valuable precursors for the synthesis of nitrogen-containing heterocycles via intramolecular cyclization reactions. The this compound framework could potentially undergo such transformations to create fluorinated heterocyclic structures, which are of high interest in medicinal chemistry.
While specific examples for this compound are sparse, analogous reactions provide a blueprint for potential transformations. For instance, N- and C-alkenylanilines are known to undergo intramolecular halocyclization to produce fused heterocyclic systems like indolines and tetrahydroquinolines. nih.govresearchgate.net A similar strategy could be envisioned if an unsaturated moiety were present in the this compound molecule.
Visible-light-driven photocatalysis has also been employed for the cyclization of N,N-dialkylanilines with alkenes to form tetrahydroquinolines. nih.gov This type of reaction proceeds through the formation of an electron donor-acceptor (EDA) complex. It is conceivable that under photochemical conditions, an intramolecular reaction could be induced if a suitable acceptor group is present on the aniline ring or an external one is added.
A catalytic, enantioselective intramolecular sulfenoamination of alkenes with anilines has been developed to prepare various benzoannulated nitrogen heterocycles. nih.gov This highlights the utility of aniline derivatives in complex cyclization cascades. The difluoroethyl group in this compound would likely influence the stereochemical outcome and reactivity in such catalytic cycles due to its steric and electronic properties.
Formation of Fluorinated Heterocycles via Cyclization
The synthesis of heterocyclic structures is a central goal in organic chemistry, given their prevalence in biologically active molecules. nih.gov N-substituted anilines are common precursors for building these scaffolds through intramolecular cyclization. Palladium-catalyzed reactions, in particular, offer powerful methods for constructing five-, six-, and seven-membered heteroaromatics from appropriately substituted aniline derivatives.
A general and highly adaptable strategy involves the palladium-catalyzed intramolecular cyclization of N-aryl enamines or related structures. For instance, diphenylamine (B1679370) intermediates, formed from the condensation of components like 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives, can be selectively cyclized to form various heterocyclic systems, including indoles and carbazoles. mit.edunih.gov The selectivity of these transformations is often controlled by the choice of phosphine (B1218219) ligand, which dictates the reaction pathway. nih.gov While specific examples detailing the cyclization of this compound itself are not extensively documented, the general principles of transition-metal-catalyzed C-H activation or intramolecular cross-coupling are applicable to this class of substrates, suggesting its potential as a precursor for fluorinated indole (B1671886) or quinoline (B57606) derivatives, provided a suitable reactive partner is present on the aniline ring.
Radical Cascade Difluoromethylation/Cyclization Processes
Radical cascade reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single step by forming multiple chemical bonds. youtube.com These processes often involve the generation of a radical species that triggers a sequence of intramolecular reactions, such as cyclization onto a tethered alkene or alkyne. youtube.com
While visible-light-induced radical cascade difluoromethylation/cyclization has emerged as a significant strategy for synthesizing CF₂H-substituted heterocyclic compounds, these methods typically employ a difluoromethyl radical precursor that adds to a substrate, which then cyclizes. The use of this compound as a starting material in such a cascade is not a common approach in the reviewed literature.
However, mechanistic studies on aniline itself have shown that it can generate free radicals under certain conditions, such as in the presence of specific enzymes or under photocatalytic degradation conditions with TiO₂. nih.govresearchgate.net This reactivity is often mediated by the formation of an anilinium radical cation. researchgate.net The generation of such radical species from the aniline moiety suggests a mechanistic plausibility for its participation in radical-initiated cyclizations, although specific synthetic applications in the context of a difluoromethylation/cyclization cascade starting from this compound require further investigation.
Thioarylation and Other Carbon-Heteroatom Bond-Forming Reactions
The formation of carbon-heteroatom bonds is fundamental to organic synthesis. This compound can serve as a substrate in reactions that form new C-S and C-N bonds, expanding its synthetic utility.
A notable example of C-S bond formation is the ortho-thioarylation of anilines. A dual-catalytic system using a super Lewis acid, such as iron(III) triflimide, and a Lewis base can activate an N-thio-succinimide reagent for the efficient ortho-thioarylation of various aniline derivatives. rsc.org These thioarylated aniline adducts can then be cyclized to afford phenothiazines, an important class of heterocyclic compounds. This method is applicable to a range of unprotected anilines, representing a viable pathway for the functionalization of this compound at the ortho position of the aromatic ring. rsc.org
For C-N bond formation, palladium-catalyzed methods provide a versatile approach. A highly selective synthesis of mono- and di-2-fluoroallylic amines has been developed using unprotected primary anilines and gem-difluorocyclopropanes as coupling partners. nih.gov By tuning the reaction conditions and the stoichiometry of the reactants, either mono- or di-functionalized products can be obtained in high yields. This reaction demonstrates the nucleophilicity of the aniline nitrogen in a palladium-catalyzed cycle to form a new C-N bond. nih.gov
Table 1: Palladium-Catalyzed Synthesis of Mono- and Di-2-fluoroallylic Amines from Anilines nih.gov
| Entry | Aniline Substrate | Ratio (Aniline:Cyclopropane) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | 1:1 | Mono-allylic | 29 |
| 2 | Aniline | 3:1 | Mono-allylic | 89 |
| 3 | Aniline | 3:1 | Di-allylic | 90 |
| 4 | 4-Methoxyaniline | 3:1 | Mono-allylic | 96 |
| 5 | 4-Chloroaniline | 3:1 | Mono-allylic | 80 |
Advanced Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms behind the transformations of this compound is crucial for optimizing existing methods and developing new ones. Mechanistic studies often employ a combination of kinetic experiments, intermediate characterization, and computational modeling.
The mechanism of the palladium-catalyzed synthesis of fluoroallylic amines from anilines and gem-difluorocyclopropanes (as described in Section 3.4) has been investigated. nih.gov The proposed catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the strained C-C bond of the gem-difluorocyclopropane to form a palladacyclobutane intermediate. This is followed by a key β-fluoride elimination step to generate a π-allylpalladium species. The aniline then acts as a nucleophile, attacking the allyl complex to form a new C-N bond. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the fluoroallylic amine product. Kinetic studies support this pathway, suggesting an early rate-limiting step, such as the initial C-C bond activation or the β-fluoride elimination. nih.gov
In other transformations involving anilines, such as direct C-H arylation, advanced mechanistic studies have revealed the crucial role of ligand design and substrate-catalyst interactions. For the Pd-catalyzed ortho-C-H arylation of unprotected anilines, the ligand [2,2′-bipyridin]-6(1H)-one has been shown to be critical for success. nih.gov Computational studies (DFT) indicate that the ligand plays a cooperating role in the C-H cleavage step. The reaction is favored to proceed through an anionic intermediate where the aniline's N-H moiety is deprotonated. This deprotonation lowers the energy barrier for the ortho-C-H activation, thereby driving the high regioselectivity of the reaction and preventing competing N-arylation. nih.gov These types of detailed mechanistic insights are essential for the rational design of catalysts for the selective functionalization of aniline derivatives like this compound.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromostyrene |
| 2-Chloroaniline |
| Indole |
| Carbazole |
| Iron(III) triflimide |
| Phenothiazine |
| gem-Difluorocyclopropane |
| 2-Fluoroallylic amine |
| Aniline |
| 4-Methoxyaniline |
| 4-Chloroaniline |
| 4-Trifluoromethylaniline |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For N-(2,2-difluoroethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a comprehensive picture of its molecular framework.
¹H NMR Analysis: Chemical Shifts and Coupling Constants for Difluoroethyl and Aromatic Protons
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the aromatic ring and the difluoroethyl group. The aromatic protons typically appear in the downfield region, generally between 6.5 and 7.5 ppm, with their chemical shifts and splitting patterns influenced by the electron-donating nature of the amino group. The protons on the carbon adjacent to the nitrogen (the methylene (B1212753) group) are expected to show a signal that is coupled to the protons of the difluoromethyl group. The terminal CHF₂ proton would exhibit a characteristic triplet of doublets due to coupling with both the adjacent methylene protons and the two fluorine atoms.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.7 - 7.3 | Multiplet | - |
| NH | ~4.0 | Broad Singlet | - |
| N-CH₂ | ~3.5 | Triplet | J(H,H) = 7.0 |
| CHF₂ | ~5.9 | Triplet of Triplets | J(H,F) = 56.0, J(H,H) = 4.0 |
Note: This is a hypothetical data table based on known chemical shift ranges and coupling patterns for similar structures. Actual experimental values may vary.
¹³C NMR Investigations: Carbon Chemical Shifts and Fluorine Coupling
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the aromatic ring will have signals in the range of 110-150 ppm. The carbon atom attached to the nitrogen (C-1) is expected to be the most downfield of the aromatic carbons. The carbon of the methylene group (N-CH₂) will appear in the aliphatic region, while the difluoromethyl carbon (CHF₂) will show a characteristic triplet due to coupling with the two fluorine atoms. This C-F coupling is a key diagnostic feature in the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic C-1 | ~147 | Singlet | - |
| Aromatic C-2, C-6 | ~114 | Singlet | - |
| Aromatic C-3, C-5 | ~129 | Singlet | - |
| Aromatic C-4 | ~118 | Singlet | - |
| N-CH₂ | ~45 | Triplet | ²J(C,F) ≈ 20 |
| CHF₂ | ~115 | Triplet | ¹J(C,F) ≈ 240 |
Note: This is a predicted data table based on established principles of ¹³C NMR spectroscopy. Experimental verification is required for precise values.
¹⁹F NMR Spectroscopy: Characterization of Fluorine Environments and Coupling
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. rsc.orgnih.gov For this compound, a single fluorine environment is expected, which will give rise to a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet of triplets due to coupling with the geminal proton (²J(F,H)) and the vicinal methylene protons (³J(F,H)). The chemical shift of the fluorine atoms provides valuable information about their electronic environment.
Table 3: Anticipated ¹⁹F NMR Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | ~ -115 | Doublet of Triplets | ²J(F,H) ≈ 56, ³J(F,H) ≈ 15 |
Note: The chemical shift is referenced to a standard such as CFCl₃. This is an anticipated data table and requires experimental confirmation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule, which in turn confirms its elemental composition. For this compound (C₈H₉F₂N), the expected monoisotopic mass is approximately 157.0703 Da. uni.lu Experimental HRMS data that closely matches this calculated value provides strong evidence for the compound's molecular formula.
Table 4: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 158.0776 | Data not available | Data not available |
Note: While the calculated mass is provided, specific experimental data from HRMS analysis was not available in the consulted literature.
Complementary Spectroscopic Techniques (e.g., IR, Raman, UV-Vis for functional group identification and electronic transitions)
Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and strong C-F stretching vibrations. kpi.uarsc.org Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C bonds of the phenyl ring. acs.org
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Aniline (B41778) and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π-π* transitions of the benzene (B151609) ring. researchgate.netspcmc.ac.in The presence of the N-(2,2-difluoroethyl) substituent is expected to cause a slight shift in the position and intensity of these bands compared to unsubstituted aniline. ajrsp.com
Table 5: Expected Vibrational and Electronic Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| IR | N-H Stretch | 3350 - 3450 |
| IR | Aromatic C-H Stretch | 3000 - 3100 |
| IR | Aliphatic C-H Stretch | 2850 - 2960 |
| IR | Aromatic C=C Stretch | 1500 - 1600 |
| IR | C-F Stretch | 1000 - 1100 |
| Raman | Ring Breathing Mode | ~1000 |
| UV-Vis | π-π* Transition | 230 - 250 |
| UV-Vis | π-π* Transition | 280 - 300 |
Crystallographic Studies (if available) for Solid-State Structure Determination
As of the latest literature search, no crystallographic data for this compound has been reported. X-ray crystallography would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Studies on similar N-substituted anilines could offer some insight into the potential packing arrangements and conformations in the solid state. iucr.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules like N-(2,2-difluoroethyl)aniline. By approximating the many-electron wavefunction in terms of the electron density, DFT can be used to calculate a wide range of molecular properties.
Prediction and Elucidation of Reaction Mechanisms
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms. For this compound, this could involve modeling its participation in common reactions for secondary anilines, such as N-alkylation, arylation, or electrophilic aromatic substitution.
For instance, in a hypothetical N-alkylation reaction, DFT could be employed to investigate the mechanism of the reaction between this compound and an alkyl halide. Similar to studies on other amino derivatives, the catalytic cycle could be explored, involving steps like the formation of an active catalyst, oxidative addition, and reductive elimination. acs.org Computational studies on related systems, such as the nickel-catalyzed arylation of amino alcohols, have shown that DFT can effectively model the sequential steps of oxidative addition, anion exchange, and reductive elimination to provide a comprehensive understanding of the reaction pathway. rsc.org
Analysis of Enantio- and Regioselectivity
Many chemical reactions can yield multiple products, and DFT calculations are invaluable for predicting and explaining the observed selectivity. For this compound, this is particularly relevant for reactions that could lead to different regioisomers (e.g., ortho-, meta-, or para-substituted products in aromatic substitution) or enantiomers (in asymmetric reactions).
Regioselectivity: In electrophilic aromatic substitution reactions, the electronic nature of the N-(2,2-difluoroethyl)amino group will direct incoming electrophiles to specific positions on the aromatic ring. Computational studies on the fluorination of N-arylacetamides have demonstrated that calculated partial charge distributions can successfully predict the observed regiochemistry. researchgate.net A similar approach for this compound would involve calculating the partial charges on the aromatic carbons to identify the most nucleophilic sites, thus predicting the preferred position of electrophilic attack.
Enantioselectivity: In reactions that generate a new chiral center, DFT can be used to model the transition states leading to the different enantiomers. The difference in the calculated activation energies for these transition states can then be correlated with the experimentally observed enantiomeric excess. For example, computational analyses of the palladium-catalyzed α-arylation of ketones have successfully elucidated the origin of enantioselectivity by examining the stereodetermining transition structures. nih.gov A similar computational study on an asymmetric reaction involving this compound would involve identifying the key bond-forming transition state and analyzing the non-covalent interactions between the substrate, catalyst, and any chiral ligands to explain the preference for one enantiomer over the other. Studies on the enantioselective para-addition of anilines to cyclic thioimidates have highlighted the crucial role of hydrogen bonding and π-π interactions in controlling enantioselectivity, insights that are often revealed through DFT calculations. acs.org
Transition State Characterization and Energy Barriers
The transition state is a critical point on the reaction coordinate that represents the highest energy barrier between reactants and products. Characterizing the geometry and energy of the transition state is essential for understanding reaction kinetics. DFT calculations are widely used to locate and characterize transition states. This involves finding a first-order saddle point on the potential energy surface, which is a structure with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For a hypothetical reaction of this compound, such as a nucleophilic substitution, a transition state search would be performed to identify the geometry of the transient species where bonds are being broken and formed. ucsb.edu The calculated energy difference between the reactants and the transition state provides the activation energy barrier (ΔG‡), a key parameter in determining the reaction rate. acs.org For instance, in the DFT study of Cu(OAc)2-catalyzed N-alkylation, the turnover frequency-determining transition state was identified as the hydride transfer step in the imine reduction. acs.org
| Illustrative Reaction Step | Hypothetical Reactant Complex | Hypothetical Transition State (TS) | Hypothetical Product Complex | Calculated Energy Barrier (kcal/mol) |
| N-H bond cleavage | This compound + Base | [Aniline-H---Base]‡ | Anilinide + [H-Base]+ | 10-15 |
| C-N bond formation | Anilinide + Electrophile | [Anilinide---Electrophile]‡ | N-substituted product | 15-25 |
| Electrophilic attack (ortho) | This compound + E+ | [ortho-Wheland intermediate]‡ | ortho-substituted product | 20-30 |
| Electrophilic attack (para) | This compound + E+ | [para-Wheland intermediate]‡ | para-substituted product | 18-28 |
| This table presents hypothetical energy barriers for illustrative reaction steps involving this compound. The values are representative and would need to be calculated specifically for a given reaction using appropriate DFT methods. |
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses conformational flexibility due to the rotation around the C-N and C-C single bonds of the ethyl group. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and accessible conformations of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the potential energy surface and identify the most stable conformers and the energy barriers between them.
An ab initio MD simulation, where the forces are calculated "on the fly" using quantum mechanical methods like DFT, could be used to study the conformational transformations of this compound in the gas phase or in solution. nih.gov Such simulations can reveal the timescales of conformational changes, which can be on the order of picoseconds to nanoseconds. nih.gov
Classical MD simulations, which use pre-parameterized force fields, can also be employed to study the conformational landscape of this compound, especially in different solvent environments. nih.gov These simulations can provide information on properties such as the radius of gyration and the solvent-accessible surface area for different conformations. nih.gov
| Parameter | Description | Illustrative Application to this compound |
| Dihedral Angle Analysis | Tracking the rotation around specific bonds. | Monitoring the C-C-N-C and Ph-N-C-C dihedral angles to identify stable conformers (e.g., gauche vs. anti). |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Determining how the overall shape of the molecule changes with different conformations of the difluoroethyl group. |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assessing the stability of a particular conformation over the simulation time. nih.gov |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Understanding how different conformations might interact with the surrounding solvent molecules. nih.gov |
| This table illustrates how various parameters from molecular dynamics simulations can be applied to analyze the conformational behavior of this compound. |
Electronic Structure Analysis
Understanding the electronic structure of this compound is key to rationalizing its reactivity and physical properties. Computational methods provide detailed information about the distribution of electrons within the molecule.
Orbital Interactions and Fluorine Electronic Effects
The presence of two highly electronegative fluorine atoms on the ethyl group is expected to have a significant impact on the electronic properties of the aniline (B41778) moiety. The strong electron-withdrawing nature of the difluoroethyl group will influence the electron density on the nitrogen atom and the aromatic ring.
Orbital Analysis: An analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. For this compound, the HOMO is likely to be centered on the aniline ring and the nitrogen lone pair, making these sites susceptible to electrophilic attack. The LUMO would indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Fluorine Electronic Effects: The electron-withdrawing effect of the fluorine atoms can be quantified through computational analysis of properties like the molecular electrostatic potential (MEP) and natural bond orbital (NBO) charges. The MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the region around the fluorine atoms would be expected to have a negative potential, while the nitrogen and aromatic protons would be in regions of more positive potential.
Furthermore, computational studies on related fluorinated aromatic compounds have shown that fluorine substitution can influence non-covalent interactions, such as hydrogen bonding. nih.gov In the case of this compound, the fluorine atoms could potentially participate in intramolecular or intermolecular hydrogen bonds, which would affect its conformational preferences and crystal packing. The unique electronic effects of fluorine can also influence reaction outcomes, as seen in palladium-catalyzed allylic fluoroalkylation, where fluorine substitution on the substrate was found to be crucial for achieving a specific regioselectivity. rsc.org
| Property | Description | Illustrative Finding for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | A lower HOMO energy compared to aniline, indicating reduced nucleophilicity due to the electron-withdrawing difluoroethyl group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The energy and location would indicate susceptibility to nucleophilic attack, potentially at the carbon bearing the fluorine atoms. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap compared to aniline, suggesting increased chemical stability. |
| NBO Charge on Nitrogen | Natural bond orbital charge on the nitrogen atom. | A less negative charge compared to aniline, confirming the inductive electron withdrawal by the difluoroethyl group. |
| Molecular Electrostatic Potential | Visual representation of charge distribution. | Negative potential around the fluorine atoms, positive potential near the N-H proton. |
| This table provides illustrative examples of electronic properties that could be calculated for this compound and their potential implications. |
Hydrogen Bonding Characteristics of the Difluoroethyl Moiety
The introduction of a 2,2-difluoroethyl group to the nitrogen atom of aniline introduces unique hydrogen bonding capabilities that are a subject of significant computational interest. The fluorine atoms, being highly electronegative, can act as weak hydrogen bond acceptors. Theoretical studies, often employing Density Functional Theory (DFT), are crucial in elucidating the nature and strength of these interactions.
One of the primary focuses of computational analysis is the potential for intramolecular hydrogen bonding between the amine proton (N-H) and the fluorine atoms of the difluoroethyl group. The conformational flexibility of the difluoroethyl moiety allows it to adopt various orientations, some of which may bring the fluorine atoms in close proximity to the N-H proton. The stability of such conformations is a key area of investigation. The conformational profile of similar 1,3-difluorinated alkane motifs has been shown to be strongly influenced by the polarity of the medium, suggesting that the conformational preferences in this compound could also be solvent-dependent. nih.gov
Computational models can predict the geometric parameters of these potential hydrogen bonds, such as the N-H···F distance and the N-H···F angle. These parameters are indicative of the strength of the interaction. Furthermore, theoretical calculations can quantify the energetic stabilization afforded by such an intramolecular hydrogen bond. While organic fluorine is generally considered a weak hydrogen bond acceptor, the cumulative effect of two fluorine atoms could lead to a notable interaction.
In addition to intramolecular interactions, the fluorine atoms of the difluoroethyl moiety can participate in intermolecular hydrogen bonds with suitable donor groups from other molecules in the surrounding environment. In condensed phases or in solution, these interactions can play a significant role in the supramolecular assembly and bulk properties of the compound.
The table below presents hypothetical, yet representative, data from DFT calculations on a model system to illustrate the characteristics of N-H···F hydrogen bonds.
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| Intramolecular N-H···F | 2.1 - 2.5 | 100 - 120 | -0.5 to -1.5 |
| Intermolecular N-H···F | 1.9 - 2.3 | 140 - 170 | -1.0 to -3.0 |
This table is illustrative and compiled from typical values found in computational studies of similar fluorine-containing organic molecules.
Modeling of Intermolecular Interactions and Solvation Effects
The modeling of intermolecular interactions and solvation effects is critical for understanding the behavior of this compound in different chemical environments. These computational studies provide insights into how the molecule interacts with itself and with solvent molecules, which in turn governs its physical properties such as solubility, boiling point, and crystal packing.
Intermolecular Interactions:
In the solid state, this compound molecules will arrange themselves to maximize favorable intermolecular interactions. These interactions are a combination of:
Hydrogen Bonding: As discussed previously, the N-H group can act as a hydrogen bond donor, while the fluorine atoms and the aromatic ring can act as acceptors.
π-π Stacking: The aniline rings can stack on top of each other, leading to stabilizing dispersion interactions.
Dipole-Dipole Interactions: The presence of the polar C-F and N-C bonds gives the molecule a significant dipole moment, leading to dipole-dipole interactions.
Computational methods, particularly those that can accurately account for dispersion forces (such as DFT-D), are employed to calculate the lattice energy of the crystalline solid. These calculations can predict the most stable crystal packing arrangement and provide a detailed breakdown of the various contributions to the total interaction energy.
The following table provides an illustrative example of the calculated contributions to the total intermolecular interaction energy for a hypothetical dimer of this compound.
| Interaction Component | Energy (kcal/mol) |
| Electrostatic | -4.5 |
| Dispersion | -7.0 |
| Repulsion | +3.5 |
| Total Interaction Energy | -8.0 |
This table is illustrative and based on typical values from computational studies of similar aromatic compounds.
Solvation Effects:
The behavior of this compound in solution is modeled using either explicit or implicit solvation models.
Explicit Solvation Models: In this approach, a number of solvent molecules are included in the calculation along with the solute molecule. This allows for a detailed analysis of the specific solute-solvent interactions, such as hydrogen bonding between the N-H group and a polar solvent like water or methanol.
These models can be used to predict how the conformational equilibrium of the difluoroethyl group might shift in solvents of different polarities. For instance, in a polar solvent, conformations with a larger dipole moment may be favored. The presence of fluorine atoms in the difluoroethyl group is known to influence the lipophilicity and bioavailability of related compounds, and solvation models are instrumental in quantifying these effects. ontosight.ai
Applications As a Chemical Intermediate and Building Block in Specialized Synthesis
Synthesis of Fluorinated Heterocyclic Compounds
The introduction of fluorine into heterocyclic compounds is a widely adopted strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While N-alkylanilines are common precursors for nitrogen-containing heterocycles, specific examples detailing the use of N-(2,2-difluoroethyl)aniline in the synthesis of fluorinated heterocycles such as pyridines, quinolines, or indoles are not extensively documented in publicly available scientific literature. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgluc.edunih.gov General synthetic routes, however, such as the Skraup-Doebner-Von Miller synthesis for quinolines, often utilize aniline (B41778) derivatives reacting with α,β-unsaturated carbonyl compounds. jptcp.com Similarly, various methods for indole (B1671886) synthesis start from aniline precursors. organic-chemistry.orgorganic-chemistry.orgluc.edunih.gov The Pictet-Spengler wikipedia.orgnih.govnih.govbeilstein-journals.orgrsc.org and Bischler-Napieralski wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.comyoutube.com reactions are classical methods for synthesizing tetrahydroisoquinolines and dihydroisoquinolines, respectively, from β-arylethylamines, which can be derived from anilines. The applicability of this compound to these specific named reactions for the creation of novel fluorinated heterocyclic systems is a subject for further research.
Role in the Construction of Fluorotetralins and Related Scaffolds
Utilization in C-H Activation Chemistry for Selective Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis for creating complex molecules efficiently. Transition-metal catalysis is often employed to achieve selective C-H activation. Research has demonstrated the feasibility of transition-metal-catalyzed C-H alkylation of aniline derivatives. researchgate.net For instance, iron-catalyzed cross-dehydrogenative coupling of C(sp³)–H bonds in N-methylanilines with other C(sp³)–H bonds has been reported. acs.org Nickel-catalyzed alkylation of C-H bonds, often guided by a directing group, is another established method. nih.gov Furthermore, ruthenium-catalyzed para-C–H difluoromethylation of anilides has been achieved, showcasing the potential for remote functionalization. nih.govacs.org While these methodologies have been applied to various aniline derivatives, specific studies detailing the selective C-H functionalization of this compound using rhodium or other transition metal catalysts are not extensively described in the current body of scientific literature. nih.gov The presence of the difluoroethyl group may influence the regioselectivity of such reactions, representing an area for future investigation.
| Catalyst System | Aniline Derivative Type | C-H Functionalization Type | Selectivity |
| Iron-based | N-methylanilines | Cross-dehydrogenative coupling (alkylation) | α-C(sp³) of the methyl group |
| Nickel-based | N-(2-pyridyl)indoles | C-H alkylation | 2-C-H of the indole |
| Ruthenium-based | Anilides | C-H difluoromethylation | para-C-H of the aniline ring |
Integration into Complex Molecular Architectures for Diverse Chemical Synthesis
The synthesis of complex bioactive molecules, including natural products, often relies on the strategic use of versatile building blocks. morressier.comnih.govmdpi.comdigitellinc.com Aniline derivatives are fundamental starting materials in the synthesis of a wide array of more complex structures. nih.govmdpi.commdpi.com However, specific examples of this compound being integrated as a key building block into the total synthesis of natural products or other complex molecular architectures are not prominently featured in published research. Its potential as a precursor to novel, fluorinated analogs of known bioactive compounds remains an area of interest for synthetic chemists.
Application in Agrochemical Intermediate Development
Many modern herbicides contain fluorinated moieties and are derived from aniline precursors. justia.com The development of new herbicidal agents often involves the synthesis and screening of novel aniline derivatives.
Precursors for Herbicidal Agents
While fluorinated anilines are a known class of intermediates in the agrochemical industry, specific patents or research articles explicitly identifying this compound as a direct precursor for commercial or developmental herbicidal agents, such as sulfonylureas, are not widely available in the public domain. General patent literature describes the synthesis of herbicidal compounds from various aniline derivatives, but a direct link to this compound is not clearly established in the reviewed sources.
Utilization in Advanced Materials Science
Monomer in the Synthesis of Fluorinated Polymers
Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and weather resistance. These characteristics stem from the high bond energy of the carbon-fluorine (C-F) bond. The synthesis of these polymers often involves the polymerization of fluorinated monomers.
While direct evidence for the use of this compound as a primary monomer in large-scale polymer production is not widely documented in publicly available research, its structure is highly suggestive of its potential in this area. The aniline functional group provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimides, while the difluoroethyl group would incorporate fluorine into the polymer backbone or side chain. The incorporation of such fluorinated moieties is a key strategy for tuning the properties of polymers for high-performance applications. For instance, partially fluorinated polyolefins are synthesized via the copolymerization of ethylene with fluorinated comonomers to achieve materials with widely tunable thermal, mechanical, and surface properties . The development of novel fluorinated polymers often relies on new synthetic strategies, including the free radical copolymerization of fluorinated (meth)acrylate monomers, which can lead to materials with enhanced solubility and processability for applications in flexible electronics and energy storage researchgate.net.
Components in Liquid Crystal Development for Electro-optical Devices
Liquid crystals (LCs) are essential materials in the manufacturing of electro-optical devices, most notably liquid crystal displays (LCDs). The performance of these devices is critically dependent on the physical properties of the LC mixture, such as dielectric anisotropy, birefringence, and viscosity. The molecular structure of the components within the LC mixture dictates these properties.
Fluorinated compounds are widely used in liquid crystal compositions to tailor their electro-optical characteristics beilstein-journals.org. Aniline derivatives are also common structural motifs in mesogenic (liquid crystal-forming) molecules, dichroic dyes, and nonlinear optical (NLO) chromophores used in these applications google.comresearchgate.netmdpi.com. For example, computational studies on various aniline derivatives have shown that substitutions on the aniline ring can significantly alter properties like polarizability and hyperpolarizability, which are crucial for electro-optical performance researchgate.net.
This compound, with its combination of a polar aniline head and a fluorinated tail, represents a foundational structure that could be elaborated into more complex molecules for liquid crystal applications. The difluoroethyl group can influence the dielectric anisotropy and other physical parameters of a potential liquid crystal molecule. Although not typically a mesogen by itself, it can be a critical intermediate in the synthesis of advanced materials for ferroelectric liquid crystal compositions or as part of larger chromophores designed for high electro-optic activity mdpi.comepo.org.
Derivatization Strategies in Analytical Chemistry (General relevance for similar compounds in LC-MS/GC-MS)
The accurate detection and quantification of aniline derivatives in complex matrices often require analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, the inherent chemical properties of these compounds can sometimes pose challenges for direct analysis. Chemical derivatization is a widely used strategy to overcome these limitations by modifying the analyte to improve its analytical performance. The primary goals of derivatization include enhancing volatility for GC analysis, improving chromatographic separation, and increasing detection sensitivity and selectivity scienceopen.com.
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like anilines, which contain active hydrogen atoms scienceopen.comfujifilm.com. Common derivatization reactions for amino groups include acylation and silylation.
For LC-MS analysis, derivatization is employed to improve separation on reversed-phase columns and to enhance ionization efficiency, particularly for electrospray ionization (ESI) ddtjournal.com. By attaching a moiety that is easily ionizable, the sensitivity of the analysis can be significantly increased.
Below are interactive data tables summarizing common derivatization reagents for aniline and similar compounds for GC-MS and LC-MS analysis.
Table 1: Derivatization Reagents for GC-MS Analysis of Aniline Compounds
| Reagent Type | Reagent Name | Target Functional Group | Purpose | Reference |
|---|---|---|---|---|
| Acylation | 4-Carbethoxyhexafluorobutyryl chloride | Primary & Secondary Amines | Increases volatility and electron-capture response. | nih.gov |
| Acylation | 2,2,2-Trichloroethyl chloroformate | Primary & Secondary Amines | Creates a stable, volatile derivative with characteristic mass fragments. | nih.gov |
Table 2: Derivatization Reagents for LC-MS/MS Analysis of Amine Compounds
| Reagent Name | Target Functional Group | Purpose | Reference |
|---|---|---|---|
| Dansyl chloride (Dns-Cl) | Primary & Secondary Amines, Phenols | Introduces a dimethylamino group to enhance protonation and ESI efficiency; adds a fluorescent tag. | ddtjournal.com |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Improves chromatographic retention and provides a UV-active or fluorescent label. | scienceopen.com |
These derivatization strategies are broadly applicable to aniline and its derivatives, including this compound, enabling their robust and sensitive analysis in various scientific and industrial contexts.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies
The drive for greener and more efficient chemical processes is spurring the development of new ways to synthesize N-(2,2-difluoroethyl)aniline. Future research is focused on moving away from traditional methods that may require harsh conditions or expensive catalysts.
Recent advancements are paving the way for the synthesis of difluoroalkylated anilines without the need for transition-metal catalysts. nih.gov One promising approach involves the formation of an electron donor-acceptor (EDA) complex between an aniline (B41778) and a difluoroalkylating agent. nih.gov This complex can be activated by visible light to initiate the reaction, offering a milder and more sustainable synthetic route. nih.gov
Biocatalysis presents another frontier for the sustainable synthesis of N-functionalized amino acids and related compounds. nih.gov Enzymes, such as imine reductases (IREDs) and engineered N-methyl amino acid dehydrogenases, have shown potential in catalyzing the formation of chiral amines. nih.govnih.govmdpi.com Future research could focus on discovering or engineering enzymes capable of mediating the reductive amination between aniline and a suitable difluoroacetaldehyde (B14019234) precursor. The use of biocatalysts offers high stereoselectivity and operates under mild, aqueous conditions, aligning with the principles of green chemistry. mdpi.com
Table 1: Emerging Sustainable Synthetic Methodologies
| Methodology | Description | Potential Advantages |
|---|---|---|
| Catalyst-Free Photochemical Synthesis | Utilizes the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluoroalkylating agent, activated by visible light. nih.gov | Avoids transition-metal catalysts, proceeds under mild conditions. nih.gov |
| Biocatalysis | Employs enzymes like imine reductases (IREDs) or other engineered biocatalysts to perform reductive amination. nih.govnih.gov | High selectivity, mild reaction conditions, environmentally benign. mdpi.com |
Flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. dokumen.pub For the synthesis of this compound, flow reactors provide enhanced heat and mass transfer, leading to better control over reaction parameters like temperature and mixing. youtube.com This precise control can result in higher yields, improved selectivity, and safer operation, especially when dealing with exothermic reactions or hazardous reagents. dokumen.pubillinois.edu Furthermore, the ability to pressurize flow systems allows for reactions to be conducted at temperatures above the solvent's boiling point, potentially accelerating reaction rates. illinois.edu The integration of in-line purification and analysis in flow systems can also streamline the entire manufacturing process, making it more efficient and automated. dokumen.pubnih.gov
Exploration of this compound in New Chemical Transformations
The unique electronic properties imparted by the 2,2-difluoroethyl group make this compound an interesting building block for new chemical transformations. Research is expected to explore its reactivity in a variety of contexts. For instance, the fluorine atoms can influence the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring. ontosight.ai
Furthermore, this compound could serve as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Its derivatives could be investigated in Wohl-Aue reactions to create new azo compounds or used in polymerization to develop novel conductive polymers with unique properties. nih.govdtic.mil The difluoroethyl moiety can also be a bioisostere for other functional groups like hydroxyl or amino groups, potentially leading to new drug candidates with improved metabolic stability or binding affinity. nih.gov
Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of Reactions
To optimize the synthesis of this compound, advanced process analytical technology (PAT) is crucial. mdpi.com Real-time monitoring of reactions allows for precise control and a deeper understanding of reaction kinetics and mechanisms. nih.gov Techniques such as inline Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into both batch and flow reactors. nih.govnih.govbohrium.com
These non-invasive techniques can provide continuous data on the concentration of reactants, intermediates, and the final product without the need for sampling. mdpi.comcsic.es For example, NIR spectroscopy has been successfully used to monitor sol-gel reactions and enzymatic processes in real-time. nih.govbohrium.com Similarly, in situ powder X-ray diffraction (PXRD) could be employed to monitor mechanochemical syntheses in real-time. irb.hr The application of these advanced analytical methods will be instrumental in developing robust and optimized processes for the production of this compound.
Table 2: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Application in Synthesis of this compound | Key Advantages |
|---|---|---|
| Inline NIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation in flow or batch reactors. nih.govmdpi.com | Non-invasive, continuous data acquisition, provides molecular-level information. mdpi.comnih.gov |
| Real-Time NMR Spectroscopy | In-situ tracking of reaction progress and identification of intermediates and byproducts. nih.gov | Provides detailed structural information, useful for mechanistic studies. |
| In-situ PXRD | Monitoring of solid-state or mechanochemical synthesis pathways. irb.hr | Allows for the observation of transient crystalline phases and reaction kinetics in solvent-free reactions. irb.hr |
Integration of Machine Learning and AI in Reaction Design and Prediction
Contribution to Green and Sustainable Chemistry Initiatives
The future development of this compound will be heavily influenced by the principles of green and sustainable chemistry. uniroma1.it The goal is to design processes that are not only efficient but also environmentally benign. sphinxsai.com This includes maximizing atom economy, which measures the efficiency of a chemical transformation in converting reactants to the desired product. sphinxsai.com
The adoption of catalyst-free photochemical methods and biocatalysis, as discussed earlier, directly contributes to greener synthesis by reducing the reliance on heavy metals and harsh reagents. nih.govmdpi.com The use of safer solvents, or even solvent-free reaction conditions, is another key aspect. researchgate.netresearchgate.net By focusing on these principles, the chemical industry can develop manufacturing processes for this compound that are both economically viable and environmentally responsible. uniroma1.it
Q & A
Q. What are the standard synthetic routes for N-(2,2-difluoroethyl)aniline, and how can reaction conditions be optimized?
this compound can be synthesized via reductive N-alkylation of aniline with 2,2-difluoroethylating agents. A validated protocol involves reacting aniline with 2,2-difluoroethyl bromide in the presence of a reducing agent like sodium cyanoborohydride under mild acidic conditions (pH ~5) . Key optimizations include:
- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-alkylation).
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCHM) enhances solubility of intermediates.
- Purification : Flash column chromatography (petroleum ether:ethyl acetate = 30:1) yields >95% purity .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- ¹H NMR : The difluoroethyl group shows a characteristic quartet at δ 3.80 ppm (J = 8.9, 5.6 Hz) due to coupling with fluorine atoms. The aromatic protons of the aniline ring appear as multiplets between δ 6.72–7.28 ppm .
- ¹³C NMR : The trifluoroethyl carbon resonates at δ 125.1 ppm (q, J = 278.8 Hz), while the aniline carbons appear between δ 113–146 ppm .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 184.0743 (calculated for C₈H₉F₂N: 184.0745) .
Q. What safety protocols are critical when handling this compound?
- Protective equipment : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility and inhalation risks.
- Waste disposal : Segregate halogenated waste and collaborate with certified chemical disposal services .
Advanced Research Questions
Q. How do electronic effects of the difluoroethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
The electron-withdrawing nature of the difluoroethyl group (-CH₂CF₂H) deactivates the aniline ring, directing EAS to the meta position. Computational studies (DFT) show:
- Charge distribution : The amino group’s electron density decreases by ~15% compared to unsubstituted aniline, favoring meta-substitution.
- Steric effects : The bulky difluoroethyl group further disfavors ortho substitution. Experimental validation via nitration yields 85% meta-nitro product .
Q. What strategies resolve contradictions in biological activity data for fluorinated aniline derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from variations in:
- Solubility : LogP values of fluorinated analogs differ by >1.5 units, affecting membrane permeability.
- Assay conditions : pH-dependent protonation of the aniline NH₂ group alters binding affinity. Standardize assays at physiological pH (7.4) and use dimethyl sulfoxide (DMSO) as a co-solvent (<1% v/v) .
Q. How can computational modeling predict the metabolic stability of this compound derivatives?
- Metabolic sites : Cytochrome P450 enzymes preferentially oxidize the difluoroethyl group. Molecular docking (AutoDock Vina) identifies CYP3A4 as the primary metabolizer (binding energy = -9.2 kcal/mol).
- Half-life prediction : QSAR models correlate Hammett σ values (σ = +0.34 for -CH₂CF₂H) with hepatic clearance rates. Derivatives with σ > +0.5 show >6-hour half-lives in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
